6,8-Dioxabicyclo[3.2.1]octan-7-one

Cationic ring-opening polymerization Macrocyclic oligoester Cyclodepolymerization equilibrium

6,8-Dioxabicyclo[3.2.1]octan-7-one (DBOO) is a bridged bicyclic oxalactone with the molecular formula C₆H₈O₃ and a molecular weight of 128.126 g/mol. It is formally the γ-lactone of 6-hydroxy-tetrahydropyran-2-carboxylic acid.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 5257-20-5
Cat. No. B12982923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dioxabicyclo[3.2.1]octan-7-one
CAS5257-20-5
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1CC2C(=O)OC(C1)O2
InChIInChI=1S/C6H8O3/c7-6-4-2-1-3-5(8-4)9-6/h4-5H,1-3H2
InChIKeyFDTQYEHORIQWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dioxabicyclo[3.2.1]octan-7-one (CAS 5257-20-5): A Bridged Bicyclic Oxalactone Monomer for Stereospecific Ring-Opening Polymerization


6,8-Dioxabicyclo[3.2.1]octan-7-one (DBOO) is a bridged bicyclic oxalactone [1] with the molecular formula C₆H₈O₃ and a molecular weight of 128.126 g/mol [2]. It is formally the γ-lactone of 6-hydroxy-tetrahydropyran-2-carboxylic acid [3]. Unlike monocyclic lactones such as ε-caprolactone, DBOO possesses a rigid [3.2.1] bicyclic skeleton incorporating both an oxolane-type lactone ring and a tetrahydropyran ring. This rigid bicyclic architecture imparts pronounced stereoelectronic constraints that dictate its reactivity and selectivity in cationic ring-opening polymerization (CROP), enabling the controlled formation of macrocyclic oligoesters that are inaccessible from conventional lactone monomers.

Why 6,8-Dioxabicyclo[3.2.1]octan-7-one Cannot Be Substituted by Common Lactones or Acetals in Stereoselective Macrocyclization


Generic substitution fails because DBOO occupies a unique position at the intersection of monomer structure, polymerization mechanism, and product architecture. Monocyclic lactones (ε-caprolactone, δ-valerolactone) yield linear polyesters under ring-opening polymerization conditions, whereas DBOO preferentially forms discrete macrocyclic oligoesters (10-, 20-, 25-, and 30-membered rings) via a solubility-driven cyclodepolymerization equilibrium [1]. The structurally related bicyclic acetal 6,8-dioxabicyclo[3.2.1]octane (DBO) produces polysaccharide analogues with acetal linkages that are chemically and hydrolytically distinct from the ester linkages generated by DBOO [2]. The bicyclic oxalactam analog 8-oxa-6-azabicyclo[3.2.1]octan-7-one (BOL) yields hydrophilic polyamides rather than polyesters, fundamentally altering hydrogen-bonding capacity, water uptake, and degradability [3]. Even within the bicyclic oxalactone family, stereochemical configuration at the bridgehead carbons (C-1 and C-5) and substituent orientation (axial vs. equatorial) dictate cyclization vs. polymerization outcomes [4]. These differences are mechanistically non-interchangeable; selecting an analog in place of DBOO will produce a different polymer class, topology, or stereochemistry.

6,8-Dioxabicyclo[3.2.1]octan-7-one: Head-to-Head Quantitative Comparison Against Closest Analogs


Macrocyclic Selectivity: DBOO vs. ε-Caprolactone — Ring-Opening Outcome Determines Product Topology

Under cationic initiation (BF₃·OEt₂ in CHCl₃ at −40 °C), DBOO does not yield linear polymer but instead produces a twenty-membered macrocyclic oligoester as the predominant product, isolated as a crystalline solid [1]. In contrast, ε-caprolactone under equivalent cationic conditions yields linear poly(ε-caprolactone) with a weight-average molecular weight typically in the range 10⁴–10⁵ Da [2]. The product topology is qualitatively different: DBOO furnishes a discrete macrocycle (single molecular weight species), while ε-caprolactone produces a polydisperse linear polymer.

Cationic ring-opening polymerization Macrocyclic oligoester Cyclodepolymerization equilibrium

Polymer Class Divergence: DBOO (Polyester) vs. BOL (Polyamide) — Backbone Chemistry Determines Hydrophilicity and Degradation

DBOO and its closest heteroatom analog, 8-oxa-6-azabicyclo[3.2.1]octan-7-one (BOL), share an identical bicyclic skeleton but differ by replacement of the lactone oxygen with an NH group [1]. Under anionic polymerization in DMSO at 25 °C, BOL yields a hydrophilic polyamide that is water-swellable and forms membranes with high water permeability [2]. DBOO, by contrast, yields a polyester backbone that is inherently more hydrophobic and susceptible to hydrolytic degradation rather than water uptake [3]. Copolyesters containing tetrahydropyran rings derived from DBOO exhibit spontaneous hydrolytic degradability in aqueous environments [3].

Bicyclic oxalactam Hydrophilic polyamide Polymer backbone chemistry

Stereochemical Amplification: Enantiomerically Unbalanced DBOO Selectively Forms Optically Active Macrolides

When DBOO of lower optical purity is subjected to CROP (BF₃·OEt₂, CHCl₃, −40 °C), the resulting 20- and 25-membered macrolides exhibit optical purity significantly higher than that of the starting monomer [1]. This stereochemical amplification arises from the preferential incorporation of the majority enantiomer into the crystalline macrocyclic products, with the minority enantiomer remaining in solution. In contrast, the bicyclic acetal analog DBO does not exhibit comparable enantiomeric enrichment during polymerization because its polymer is amorphous and does not undergo solubility-driven stereoselection [2]. The enantiopure (1R,5R)-DBOO further yields a 30-membered macrolide of defined absolute configuration, demonstrating that the lactone carbonyl is essential for the crystallization-driven stereoselection mechanism [3].

Optical purity amplification Enantiomerically unbalanced monomer Chiral macrocyclic macrolide

Substituent-Dependent Cyclization: 4-Bromo-DBOO Axial vs. Equatorial Isomers Show Divergent Oligomerization Behavior

In a direct comparative study, the axial isomer of 4-bromo-DBOO (5a) preferentially underwent cyclodimerization at higher temperatures (−40 to 0 °C), while the equatorial isomer (5e) was much less reactive and produced only small amounts of cyclic oligomers [1]. Reductive debromination of the axial dimer regenerated the unsubstituted DBOO cyclic dimer, confirming that the bromine substituent did not alter the fundamental cyclization pathway [1]. This demonstrates that the stereoelectronic environment around the DBOO skeleton—particularly the orientation of substituents at C-4—profoundly influences the competition between cyclization and linear propagation.

Stereoelectronic effect Cyclodimerization Substituent orientation

Hydrolytic Degradability: DBOO-Derived Copolyesters vs. Conventional Aliphatic Polyesters

Copolyesters incorporating tetrahydropyran rings derived from DBOO exhibit spontaneous hydrolytic degradability in aqueous environments, attributed to the enhanced susceptibility of the ester linkages adjacent to the tetrahydropyran oxygen to nucleophilic attack [1]. While conventional aliphatic polyesters such as poly(ε-caprolactone) also undergo hydrolytic degradation, the incorporation of the rigid tetrahydropyran ring from DBOO modulates the degradation rate by altering both the local hydrophilicity and the steric accessibility of the ester carbonyl [1]. This provides a tunable degradation parameter not available with simple aliphatic lactones.

Hydrolytic degradation Tetrahydropyran-containing polyester Spontaneous degradability

6,8-Dioxabicyclo[3.2.1]octan-7-one: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Size-Defined Macrocyclic Oligoesters for Ion-Selective Membranes

DBOO is the monomer of choice for preparing discrete 20-, 25-, and 30-membered macrocyclic oligoesters via CROP under kinetic and solubility control [1]. These macrocycles have been demonstrated to function as ion carriers in acetylcellulose blend membranes, facilitating the selective transport of alkali metal picrates [2]. This scenario leverages the unique ability of DBOO to form crystalline macrocycles of defined ring size—a capability not shared by monocyclic lactones (which form linear polymers) or bicyclic acetals (which form polysaccharide analogues without ester linkages).

Stereochemical Amplification for Cost-Effective Chiral Macrocycle Production

DBOO enables a cost-efficient route to optically active macrolides: even when the starting monomer has modest enantiomeric excess, the crystalline macrocyclic products exhibit substantially higher optical purity due to enantioselective crystallization during oligomerization [1]. This stereochemical amplification phenomenon is specific to the bicyclic oxalactone scaffold and is not observed with DBO (bicyclic acetal) or ε-caprolactone [2]. For chiral separation, asymmetric catalysis support, or chiral recognition applications, this property reduces the need for expensive enantiopure starting materials.

Tunable Hydrolytic Degradability in Biomedical Polyesters via Tetrahydropyran Ring Incorporation

Copolymers incorporating DBOO-derived tetrahydropyran units exhibit controllable hydrolytic degradation rates, making them candidates for biomedical implants, sutures, or drug delivery matrices where degradation timing is critical [1]. The tetrahydropyran ring—unique to DBOO among common lactone monomers—provides a structural parameter for tuning degradation kinetics that is independent of crystallinity or hydrophobicity adjustments, offering an additional degree of freedom in material design.

Stereochemical Probe for Studying Cationic Propagation Mechanisms

The rigid bicyclic skeleton of DBOO and its substituted derivatives (e.g., 4-bromo-DBOO stereoisomers) serve as mechanistically informative probes for investigating stereoelectronic effects in cationic ring-opening polymerization [1]. The divergent cyclization vs. propagation behavior of axial vs. equatorial isomers provides direct experimental evidence for the role of substituent orientation in determining polymerization pathways, making DBOO a valuable research tool in fundamental polymer chemistry [1].

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